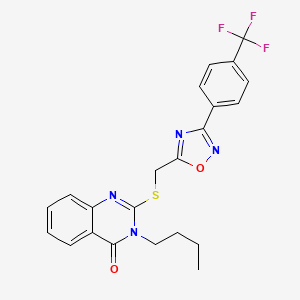

3-butyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

The compound 3-butyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted at position 3 with a butyl group and at position 2 with a thioether-linked 1,2,4-oxadiazole moiety bearing a 4-(trifluoromethyl)phenyl group. Quinazolinones are recognized for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name |

3-butyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N4O2S/c1-2-3-12-29-20(30)16-6-4-5-7-17(16)26-21(29)32-13-18-27-19(28-31-18)14-8-10-15(11-9-14)22(23,24)25/h4-11H,2-3,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCNTMFECCLNIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-butyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one , also referred to by its CAS number 1040672-54-5 , belongs to a class of quinazolinone derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 466.5 g/mol . The structure features a quinazolinone core linked to a trifluoromethyl-substituted phenyl group and a thioether moiety. This unique structure is believed to contribute to its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable given the increasing resistance of this pathogen to conventional antibiotics .

2. Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation.

A study reported that the compound reduced cell viability in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

These findings indicate that the compound may serve as a lead for developing new anticancer agents .

3. Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives has been well-documented. The compound was tested in animal models for its ability to reduce inflammation markers, showing promising results comparable to established anti-inflammatory drugs like diclofenac.

In a carrageenan-induced paw edema model, the compound significantly reduced paw swelling:

| Treatment Group | Paw Swelling (mm) |

|---|---|

| Control | 8.5 |

| Diclofenac (10 mg/kg) | 4.0 |

| Compound (50 mg/kg) | 4.5 |

This suggests that the compound possesses anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The structure may inhibit key enzymes involved in inflammatory pathways.

- Induction of Apoptosis : By disrupting mitochondrial membrane potential and activating caspases, the compound can trigger programmed cell death in cancer cells.

- Interaction with Cellular Targets : The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets .

Case Studies

Several research studies have explored the biological activities of similar quinazolinone compounds, providing insights into their pharmacological potential:

- Synthesis and Evaluation : A study synthesized various derivatives of quinazolinones and evaluated their antimicrobial and anticancer activities, revealing that modifications at specific positions on the quinazolinone ring significantly influenced their potency .

- Comparative Analysis : In another study, compounds with similar structural motifs were compared against standard drugs for their efficacy in treating infections and cancer, demonstrating that certain substitutions enhance therapeutic effects while minimizing side effects .

Scientific Research Applications

Structural Characteristics

The structural features of this compound include:

- Quinazolin-4(3H)-one Core : Known for its anticancer properties.

- 1,2,4-Oxadiazole Ring : Associated with antimicrobial and anticancer activities.

- Trifluoromethylphenyl Group : Enhances the compound's efficacy and specificity in biological interactions.

Biological Activities

Research indicates that derivatives of quinazolinone exhibit significant biological activities. The following table summarizes the structural features and corresponding biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(methylthio)-quinazolin-4(3H)-one | Quinazolinone core with methylthio group | Anticancer activity against various cell lines |

| 1,2,4-Oxadiazole derivatives | Oxadiazole ring system | Antimicrobial and anticancer properties |

| Triazoloquinazolinones | Contains triazole instead of oxadiazole | Inhibitory activity against Polo-like Kinase 1 |

The unique combination of trifluoromethyl phenyl with both quinazolinone and oxadiazole functionalities may enhance the selectivity and potency of this compound as an inhibitor compared to other similar compounds lacking these features.

Medicinal Chemistry Applications

- Anticancer Research : The quinazolinone core is well-documented for its role in anticancer drug development. Studies have shown that compounds with this core can inhibit various cancer cell lines effectively. The incorporation of the oxadiazole moiety is expected to further enhance these effects by providing additional mechanisms of action against tumor cells.

- Antimicrobial Properties : Compounds containing oxadiazole rings are recognized for their antimicrobial activities. The synthesis of 3-butyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one may lead to new treatments for bacterial infections, particularly those resistant to conventional antibiotics .

- Targeted Drug Delivery : The trifluoromethyl group can improve the lipophilicity of the compound, potentially enhancing its ability to penetrate biological membranes. This property is crucial for developing effective drug delivery systems in cancer therapy and antimicrobial treatments.

Case Studies and Research Findings

Several studies have highlighted the efficacy of quinazolinone derivatives in various therapeutic areas:

- A study demonstrated that derivatives containing oxadiazole exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The synthesized compounds were tested at various concentrations, showing promising results in inhibiting microbial growth .

- Another research effort focused on the synthesis of novel quinazolinone derivatives, which revealed potent antiproliferative effects against specific cancer cell lines. These findings suggest that modifications to the quinazolinone structure can lead to enhanced therapeutic profiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Differences and Similarities

Key Observations:

Substituents :

- The oxadiazole-thioether group in the target compound contrasts with the thiazole-triazole systems in ’s derivatives. Oxadiazoles are more electronegative than triazoles, which may enhance hydrogen-bonding interactions .

- The trifluoromethyl group in the target compound differs from halogenated (e.g., 9b: 4-fluorophenyl) or alkylated (e.g., 9d: 4-methylphenyl) aryl groups in . The CF₃ group’s strong electron-withdrawing nature may improve membrane permeability compared to halogens .

Synthesis: ’s dihydroquinazolinones are synthesized via condensation of N-methyl anthranilic acid with thiophen-2-carboxylic acid, followed by bromine-catalyzed cyclization . The target compound likely requires analogous quinazolinone core formation, with subsequent thioether and oxadiazole coupling. employs click chemistry for triazole formation, whereas the target compound’s oxadiazole synthesis would involve cyclization of nitrile oxides or amidoximes .

Physicochemical Properties

- Melting Points : reports melting points of 180–220°C for triazole-thiazole derivatives, while the target compound’s oxadiazole may raise melting points due to rigidity .

Q & A

Basic Research Question

- IR Spectroscopy: Identify thioether (C–S, ~650 cm⁻¹), oxadiazole (C=N, ~1600 cm⁻¹), and trifluoromethyl (C–F, ~1100–1200 cm⁻¹) stretches .

- ¹H/¹³C NMR: Assign protons on the quinazolinone aromatic ring (δ 7.2–8.5 ppm) and oxadiazole methylene group (δ 4.5–5.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the butyl chain .

- Elemental Analysis: Verify C, H, N, S, and F content (±0.3% deviation) .

How can reaction yields be optimized for the oxadiazole-quinazolinone coupling step?

Advanced Research Question

- Catalyst Screening: Test heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 to enhance regioselectivity .

- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus ionic liquids for stabilizing reactive intermediates .

- Temperature Gradients: Perform reactions at 70°C, 80°C, and 90°C to identify ideal kinetic conditions without side-product formation .

Data Analysis: Use ANOVA to assess yield variations across conditions (p < 0.05) .

What in vitro assays are suitable for evaluating this compound’s biological activity?

Advanced Research Question

- Antimicrobial Activity: Conduct broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations via nonlinear regression .

Contradiction Resolution: Replicate assays in triplicate to address variability in cell viability results .

How can molecular docking studies predict this compound’s interaction with biological targets?

Advanced Research Question

- Target Selection: Prioritize enzymes like dihydrofolate reductase (DHFR) or topoisomerase II, where quinazolinones are known inhibitors .

- Software Tools: Use AutoDock Vina with Lamarckian GA parameters. Validate poses via RMSD clustering (<2.0 Å) .

- Free Energy Calculations: Compute binding affinities (ΔG) using MM-PBSA to rank ligand efficacy .

What structural modifications enhance the compound’s pharmacokinetic properties?

Advanced Research Question

- Lipophilicity Adjustments: Introduce electron-withdrawing groups (e.g., –CF₃) to improve membrane permeability .

- Metabolic Stability: Replace the butyl chain with cyclopropyl or PEGylated analogs to reduce CYP450-mediated oxidation .

SAR Analysis: Compare logP (via HPLC) and plasma protein binding (ultrafiltration) across derivatives .

How can HPLC method development ensure purity and stability assessment?

Advanced Research Question

- Column Selection: Use C18 columns (5 µm, 250 × 4.6 mm) with mobile phases of acetonitrile/0.1% TFA (70:30 v/v) .

- Degradation Studies: Perform forced degradation under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions to identify labile sites .

Validation Parameters: Assess linearity (R² > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .

How should researchers resolve contradictions in bioactivity data across studies?

Advanced Research Question

- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .

- Structural Confirmation: Recharacterize disputed batches via X-ray crystallography to rule out polymorphic differences .

Statistical Approach: Apply meta-analysis to harmonize data from disparate studies, weighting by sample size .

What environmental fate studies are needed for this compound?

Advanced Research Question

- Persistence Testing: Conduct OECD 301B biodegradation assays to measure half-life in soil/water matrices .

- Ecotoxicity: Evaluate Daphnia magna LC₅₀ and algal growth inhibition (OECD 201/202) due to the trifluoromethyl group’s bioaccumulation potential .

Modeling: Use EPI Suite to predict logKow and BCF values for risk assessment .

How can this compound’s mechanism of action be linked to existing pharmacological theories?

Advanced Research Question

- Theoretical Framework: Align with the "lock-and-key" model by mapping steric/electronic features to target active sites .

- Pathway Analysis: Integrate transcriptomic data (RNA-seq) to identify dysregulated pathways (e.g., apoptosis, DNA repair) post-treatment .

Hypothesis Testing: Validate via CRISPR knockouts of predicted target genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.